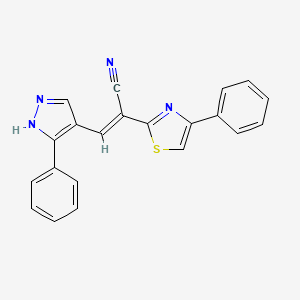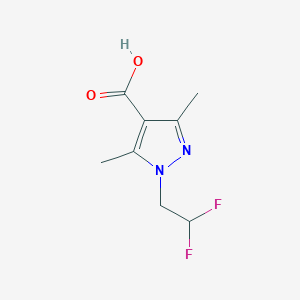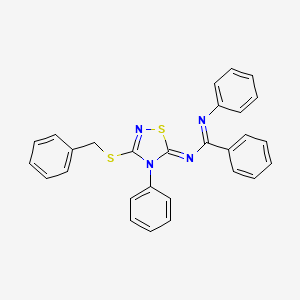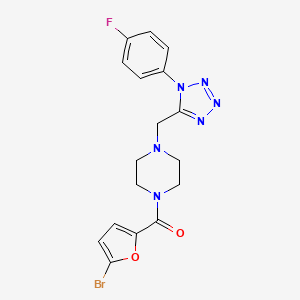
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a thiazepane ring, a thiophene ring, a chlorophenyl group, and a methanone group . Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The chlorophenyl group is a phenyl ring with a chlorine substituent, and methanone signifies a carbonyl group (C=O) attached to the rest of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Generally, carbonyl groups can undergo a variety of reactions, including nucleophilic addition and reduction . The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present .科学的研究の応用
Synthesis, Spectral Characterization, and Structural Analysis
The synthesis of novel compounds structurally related to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone involves complex procedures, which include characterization through various spectral techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers. The introduction of electron-withdrawing groups results in significant structural changes within the molecules, affecting their reactivity and stability. These processes are crucial for understanding the properties and potential applications of such compounds in various fields, including pharmaceuticals and material science (Shahana & Yardily, 2020).
Antibacterial Activity
Molecular Docking and Antibacterial Properties
Molecular docking studies, such as those carried out using Hex 8.0, provide insights into the interaction of synthesized compounds with bacterial enzymes or receptors, indicating potential antibacterial properties. Such studies help in identifying the mechanisms through which these compounds exhibit antibacterial activity and guide the development of new antibacterial agents (Shahana & Yardily, 2020).
Molecular and Crystal Structures
Crystallography and Molecular Architecture
Studies on the molecular and crystal structures of derivatives of this compound provide essential information about the spatial arrangement and intermolecular interactions of these compounds. Such information is vital for understanding their physical properties and reactivity, which are crucial in designing materials with specific characteristics for applications in fields such as organic electronics or drug design (Swamy et al., 2013).
作用機序
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs work by binding to specific proteins or other molecules in the body, and the exact mechanism of action would depend on the structure of this compound and the target molecule .
Safety and Hazards
特性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-21-15)16(19)12-6-9-20-11-12/h1-4,6,9,11,15H,5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCIVWGAPAJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopentyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636305.png)

![benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2636309.png)


![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2636315.png)

![6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2636318.png)

![1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2636322.png)


